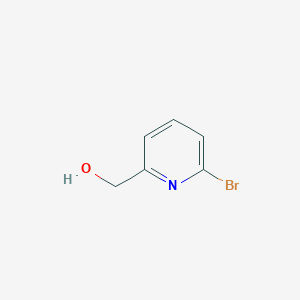

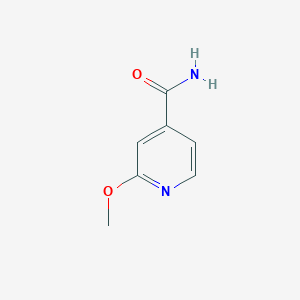

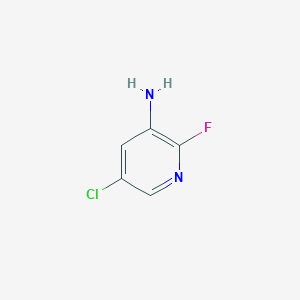

5-Chloro-2-fluoropyridin-3-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Chloro-2-fluoropyridin-3-amine can be approached through the chemoselective functionalization of halogenated pyridines. One method involves the catalytic amination of 5-bromo-2-chloro-3-fluoropyridine under palladium catalysis to achieve selective substitution, producing various substituted pyridines including potential pathways to our target molecule (Stroup et al., 2007). Additionally, the "minimalist" radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate offers another synthetic pathway, showing the versatility in synthesizing fluoropyridines (Pauton et al., 2019).

Molecular Structure Analysis

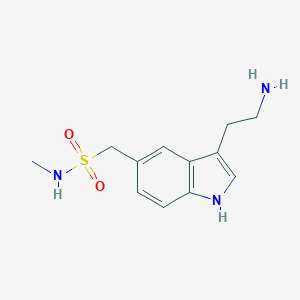

The molecular structure of 5-Chloro-2-fluoropyridin-3-amine consists of a pyridine ring substituted with chlorine at the 5th position, fluorine at the 2nd position, and an amine group at the 3rd position. This structural arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions and Properties

This molecule is susceptible to various chemical reactions, including nucleophilic substitution reactions due to the presence of halogens, which can be displaced by nucleophiles. The fluorine and chlorine atoms also make it a candidate for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to create a diverse range of derivatives for further applications (Papaioannou et al., 2020).

Aplicaciones Científicas De Investigación

Chemoselective Functionalization

The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound related to 5-chloro-2-fluoropyridin-3-amine, is noteworthy for its selective substitution reactions. These reactions, under catalytic conditions, enable the exclusive substitution of the bromide to yield secondary amines and primary anilines. This work lays the groundwork for understanding the chemoselectivity in pyridine derivatives, which can be essential for designing novel organic synthesis strategies (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Structural Manifolds Creation

The ability to create structural manifolds from common precursors like 5-chloro-2,3-difluoropyridine, which is closely related to the target compound, showcases the versatility of these chemicals in manufacturing processes. Such transformations are pivotal in the development of industrial pesticides, demonstrating the compound's utility beyond basic research into practical applications (Schlosser & Bobbio, 2002).

Novel Synthesis of Fluoropicolinate Herbicides

The synthesis of novel fluoropicolinate herbicides by cascade cyclization of fluoroalkyl alkynylimines, utilizing derivatives similar to 5-chloro-2-fluoropyridin-3-amine, exemplifies the compound's role in the development of new herbicidal agents. This research underscores the compound's importance in agricultural science, offering a pathway to more effective and potentially less harmful herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Synthesis of 2-Amino-5-Fluoropyridines

The first radiosynthesis of 2-amino-5-[18F]fluoropyridines through a minimalist radiofluorination/palladium-catalyzed amination sequence illustrates the compound's potential in radiolabeling and imaging studies. Such applications are crucial for advancing diagnostic methods and developing novel therapeutic agents, highlighting the compound's utility in medical research (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Copper(II) Complexes Formation

The study on the formation of copper(II) complexes with 2-amino-5-chloro-3-fluoropyridine reveals the compound's significance in coordination chemistry and material science. These complexes have been analyzed for their magnetic properties, offering insights into the design of new materials with potential applications in electronics, catalysis, and magnetic storage devices (Solomon, Landee, Turnbull, & Wikaira, 2014).

Propiedades

IUPAC Name |

5-chloro-2-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDEVYNVSPBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601951 | |

| Record name | 5-Chloro-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoropyridin-3-amine | |

CAS RN |

103999-78-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

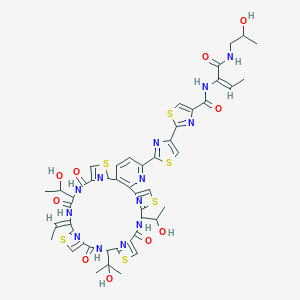

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)

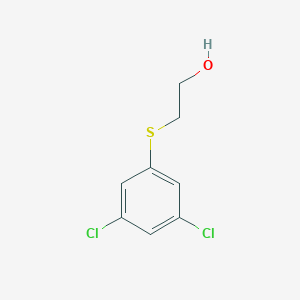

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)